molecular formula C25H28N2S B11628105 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

Cat. No.: B11628105
M. Wt: 388.6 g/mol
InChI Key: KKUWMSGAHZBIIH-UHFFFAOYSA-N
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Description

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea is a substituted thiourea derivative characterized by three distinct aromatic substituents: a benzyl group, a 4-tert-butylphenylmethyl group, and a phenyl group attached to the thiourea core (N–C(S)–N). Thiourea derivatives are widely studied for their structural diversity, biological activities (e.g., enzyme inhibition), and applications in materials science (e.g., sensing, nonlinear optics) .

Properties

Molecular Formula

C25H28N2S

Molecular Weight

388.6 g/mol

IUPAC Name

1-benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

InChI

InChI=1S/C25H28N2S/c1-25(2,3)22-16-14-21(15-17-22)19-27(18-20-10-6-4-7-11-20)24(28)26-23-12-8-5-9-13-23/h4-17H,18-19H2,1-3H3,(H,26,28)

InChI Key

KKUWMSGAHZBIIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea typically involves the reaction of benzyl isothiocyanate with the corresponding amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound’s aromatic groups can also participate in π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Features and Conformational Analysis

Thiourea derivatives exhibit conformational flexibility dictated by substituent steric effects and hydrogen-bonding interactions. Key comparisons include:

Table 1: Structural Comparison of Thiourea Derivatives
Compound Name Substituents (R1, R2, R3) Conformation Key Interactions Reference
1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea R1: Benzyl, R2: 4-tert-butylphenylmethyl, R3: Phenyl Likely U-shaped (speculative) Intramolecular H-bond (N–H⋯S=C?) [Inferred]
1-Benzoyl-3-(4-hydroxyphenyl)thiourea R1: Benzoyl, R3: 4-hydroxyphenyl Syn–anti configuration N–H⋯O (hydroxyl)
1-Benzyl-3-furoyl-1-phenylthiourea R1: Benzyl, R2: Furoyl, R3: Phenyl U-shaped, anticlinal CO/CS Intramolecular N–H⋯O=C
1-Benzoyl-3-(4-n-butylphenyl)thiourea R1: Benzoyl, R3: 4-n-butylphenyl Extended planar Intermolecular N–H⋯S=C

Key Observations :

  • The bulky 4-tert-butylphenylmethyl group in the target compound likely induces steric hindrance, favoring a U-shaped conformation similar to 1-benzyl-3-furoyl-1-phenylthiourea .
  • Syn–anti configurations (e.g., in benzoylthioureas) are common due to rotational barriers around the C–N bonds .

Key Observations :

  • Chlorophenyl-substituted thioureas (e.g., compound 3 in ) show potent anti-cholinesterase activity, suggesting that electron-withdrawing groups enhance enzyme interaction .
  • The target compound’s biological activity remains uncharacterized, but its aromatic substituents may favor π-π stacking with enzyme active sites, a hypothesis requiring validation.

Spectroscopic and Electronic Properties

Substituents influence optical and electronic behavior, critical for sensing and nonlinear optics (NLO):

Table 3: Spectroscopic and NLO Properties
Compound Name UV-Vis λmax (nm) HOMO-LUMO Gap (eV) Hyperpolarizability (β) Reference
1-Benzyl-3-furoyl-1-phenylthiourea 290 (methanol) 3.8 1.2 × 10⁻³⁰ esu
1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)thiourea 350 (estimated)
Target compound Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) redshift UV-Vis absorption, while bulky substituents (e.g., tert-butyl) may enhance NLO properties via polarizability .

Biological Activity

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H24N2S\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{S}

This structure features a benzyl group, a tert-butyl group, and a phenyl group attached to the thiourea moiety, which is crucial for its biological activity.

The biological activity of thioureas often involves several mechanisms:

  • Inhibition of Enzymatic Activity : Thioureas can inhibit specific enzymes related to cancer progression and microbial growth.
  • Antioxidant Properties : These compounds may act as antioxidants, reducing oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : Thioureas can influence various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Case Study:
In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism involved the activation of the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties against various pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this thiourea derivative has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

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